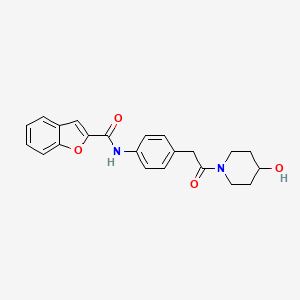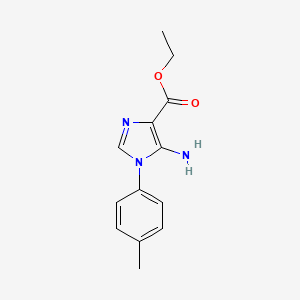![molecular formula C24H23N5O3 B2523844 8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877644-01-4](/img/structure/B2523844.png)
8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains an imidazo[2,1-f]purine core, which is a type of purine. Purines are biologically significant and are found in many important biomolecules like DNA and RNA. The molecule also contains methoxyphenyl and methylbenzyl groups, which are common in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazo[2,1-f]purine core is a bicyclic structure, and the methoxyphenyl and methylbenzyl groups would add additional complexity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Aplicaciones Científicas De Investigación
Synthesis and Preliminary Pharmacological Evaluation :
- A study synthesized a series of derivatives of this compound and evaluated their potential as 5-HT(1A) receptor ligands. Some derivatives exhibited anxiolytic-like and antidepressant-like activities in preclinical studies, suggesting their potential for further research in obtaining new derivatives with potential anxiolytic/antidepressant activity (Zagórska et al., 2009).
Structure-Activity Relationships and Molecular Studies :
- Another study synthesized and tested a series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones to evaluate their affinity for serotoninergic and dopaminergic receptors. Compounds with the purine-2,4-dione nucleus generally had higher affinity values, and some potent receptor ligands were identified (Zagórska et al., 2015).
Synthesis and Biological Evaluation of Fluoro and Trifluoromethyl-Phenyl-Piperazinylalkyl Derivatives :
- A series of fluorinated derivatives were synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary pharmacological studies suggested potential antidepressant and anxiolytic applications for these derivatives (Zagórska et al., 2016).
Receptor Affinity and Phosphodiesterases Activity :
- This study synthesized and biologically evaluated derivatives for their receptor and enzyme activity, identifying promising structures for further modification (Zagórska et al., 2016).
Novel Multi-Target Directed Ligands :
- Research designed N9-Benzyl-substituted derivatives as dual-target-directed ligands combining adenosine receptor antagonistic activity with blockade of monoamine oxidase B. This dual action may provide symptomatic relief as well as disease-modifying effects for neurodegenerative diseases (Załuski et al., 2019).
New Derivatives as Potent and Selective Human A3 Adenosine Receptor Antagonists :
- Synthesis and biological evaluation of new derivatives revealed potent and selective A(3) adenosine receptors antagonists, offering insights into potential therapeutic applications (Baraldi et al., 2005).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6-(4-methoxyphenyl)-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-15-7-5-6-8-17(15)14-28-22(30)20-21(26(3)24(28)31)25-23-27(20)13-16(2)29(23)18-9-11-19(32-4)12-10-18/h5-13H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXVAMKLNUCTQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C=C(N4C5=CC=C(C=C5)OC)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Chloro-6-[[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]amino]pyridine-3-carbonitrile](/img/structure/B2523762.png)
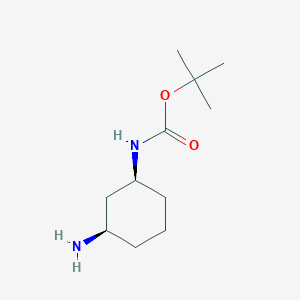


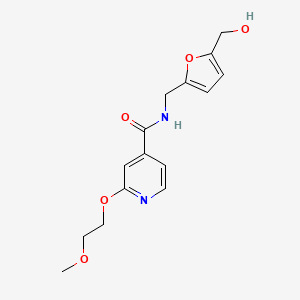
![N-(4-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2523769.png)
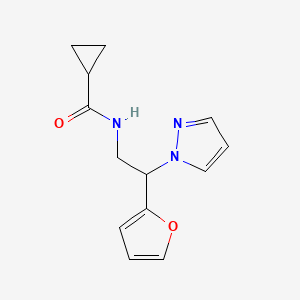
![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2523775.png)
![methyl 2-({[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2523776.png)
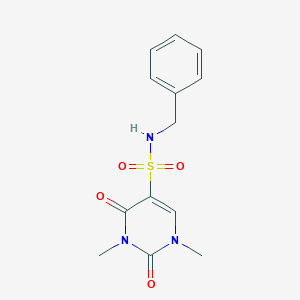
![Methyl[phenyl(pyridin-2-yl)methyl]amine](/img/structure/B2523780.png)
